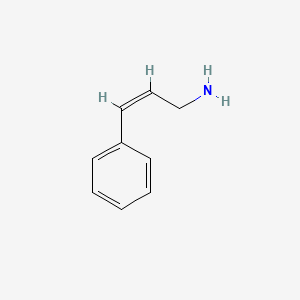
(Z)-Cinnamylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Cinnamylamine is an organic compound characterized by the presence of an amine group attached to a cinnamyl moiety. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a phenyl group attached to a propenylamine chain, with the double bond in the propenyl chain exhibiting a Z-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-Cinnamylamine can be synthesized through several methods. One common approach involves the reduction of cinnamaldehyde oxime using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of cinnamaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Cinnamylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamylamine oxide.
Reduction: The compound can be reduced to produce cinnamylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are often employed.
Major Products: The major products formed from these reactions include various cinnamylamine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Applications De Recherche Scientifique
(Z)-Cinnamylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism by which (Z)-Cinnamylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Cinnamylamine: The E-isomer of (Z)-Cinnamylamine, differing in the configuration of the double bond.
Phenethylamine: A structurally related compound with a similar amine group but lacking the phenylpropenyl structure.
Benzylamine: Another related compound with an amine group attached to a benzyl moiety.
Uniqueness: this compound is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different biological activities and chemical properties compared to its E-isomer and other related compounds.
Propriétés
Numéro CAS |
4226-59-9 |
|---|---|
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
(Z)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4- |
Clé InChI |
RDAFNSMYPSHCBK-DAXSKMNVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\CN |
SMILES canonique |
C1=CC=C(C=C1)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
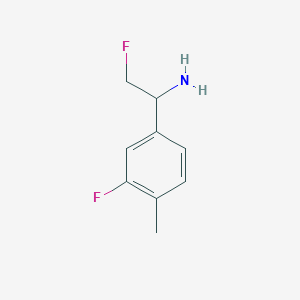
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)
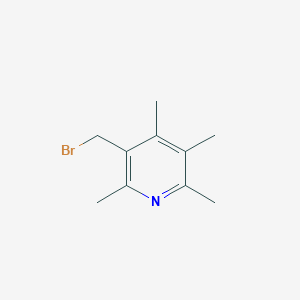
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
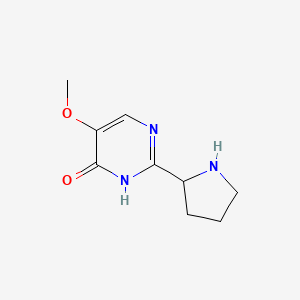
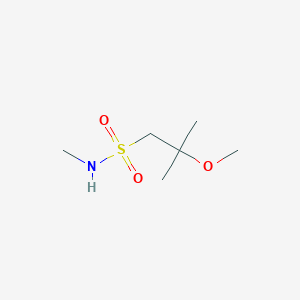
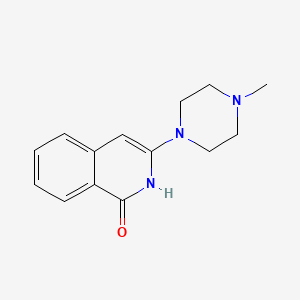
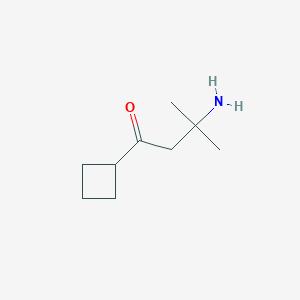
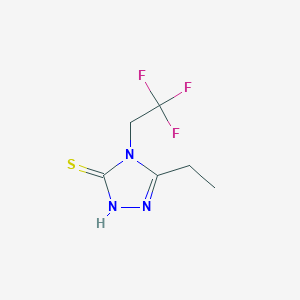
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
